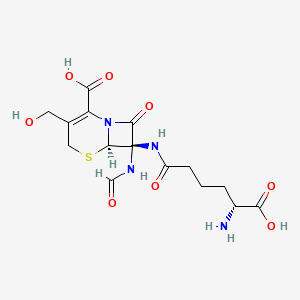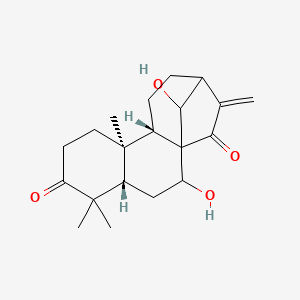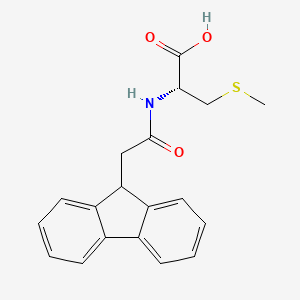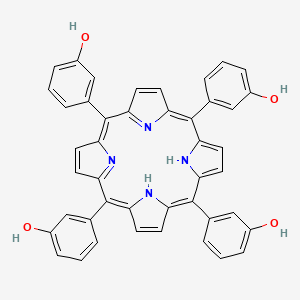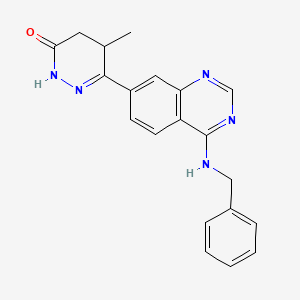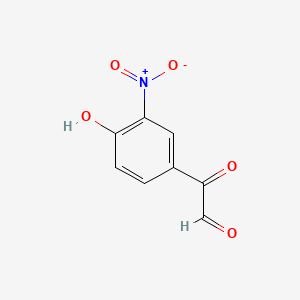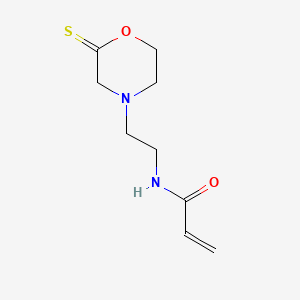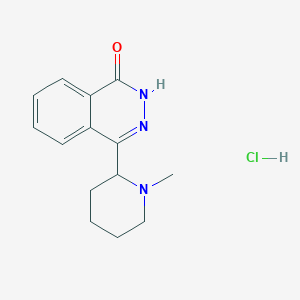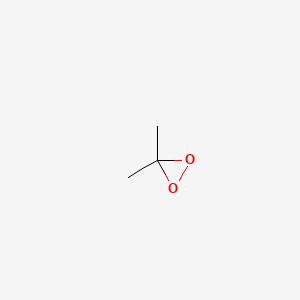
二甲基二噁烷
描述
Dimethyldioxirane (DMDO) is an organic compound with the formula (CH3)2CO2 . It is derived from acetone and can be considered as a monomer of acetone peroxide . DMDO is a powerful selective oxidizing agent that finds some use in organic synthesis .
Synthesis Analysis
DMDO is not commercially available due to its instability . It can be prepared as dilute solutions (~0.1 M) by treating acetone with potassium peroxymonosulfate KHSO5, usually in the form of Oxone . The preparation of DMDO is rather inefficient (typical yields < 3%) and typically only yields a relatively dilute solution in acetone (only up to approximately 0.1 M) .Molecular Structure Analysis
The molecular formula of DMDO is C3H6O2 . It has a molar mass of 74.08 g/mol .Chemical Reactions Analysis
DMDO is most commonly used for the oxidation of alkenes to epoxides . One advantage of using DMDO is that the only byproduct of oxidation is acetone, a fairly innocuous and volatile compound . DMDO will also oxidize several other functional groups. For example, DMDO will oxidize primary amines to nitro compounds and sulfides to sulfoxides .Physical And Chemical Properties Analysis
The properties of the pure material are largely unknown as DMDO is known only in the form of a dilute solution, usually in acetone . Cold solutions (−10 to −20°C) are stable for days . Decomposition is accelerated by light and heavy metals .科学研究应用
胆汁酸的氧官能化:氯仿溶液中的 DMDO 可有效对胆汁酸衍生物进行叔羟基化,在类固醇化学中显示出潜力 (Cerré 等人,1997)。
制备方法开发:一种改进的大规模制备 DMDO 的程序表明其在有机合成中的重要性越来越大 (Mikula 等人,2013)。
噻吩衍生物的氧化:DMDO 有效地氧化富含电子的噻吩衍生物,表明其在噻吩 1,1-二氧化物的合成中的用途 (Miyahara 和 Inazu,1990)。
有机化学中的选择性氧化:DMDO 表现出选择性氧化能力,例如使用二氢松香酸衍生物将含氧叔碳原子转化为半缩醛 (Kazakova 等人,2010)。
亚苄缩醛氧化:DMDO 可用于二醇衍生的亚苄缩醛的氧化部分脱保护 (Mycock 等人,2008)。
苯甲醛氧化中的机理研究:DMDO 对苯甲醛氧化的机理研究揭示了其在有机合成中的反应性和潜力 (Baumstark 等人,1989)。
精油成分的环氧化:DMDO 在精油中萜烯环氧化中的作用突出了其在生成用于医药和工业用途的化合物的应用 (Veloza 等人,2011)。
生物制剂的灭活:已经研究了 DMDO 在灭活生物战剂模拟物方面的有效性,表明其在去污应用中的潜力 (Wallace 等人,2005)。
作用机制
安全和危害
DMDO should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
未来方向
DMDO has been used for the synthesis of various natural products, drugs, and biomolecules . It has also been used in the development of a reactor for the continuous flow generation and use of DMDO and its application to the low-level epoxidation of unsaturated polymers . This method has been demonstrated on a gram scale .
属性
IUPAC Name |
3,3-dimethyldioxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWGQQFANVOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224990 | |
| Record name | Dimethyldioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74087-85-7 | |
| Record name | Dimethyldioxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74087-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldioxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074087857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLDIOXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RAT196DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

